molecular formula C13H8F2INO B2707758 N-(2,4-difluorophenyl)-2-iodobenzamide CAS No. 349110-34-5

N-(2,4-difluorophenyl)-2-iodobenzamide

Cat. No.: B2707758
CAS No.: 349110-34-5
M. Wt: 359.114
InChI Key: NCZSXTZROXXLKS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-iodobenzamide is a chemical compound with the CAS Registry Number 349110-34-5 and a molecular weight of 359.1 g/mol. Its molecular formula is C13H8F2INO . This benzamide derivative is characterized by the presence of both fluorine and iodine atoms on its aromatic rings, a feature that makes it a valuable intermediate in various research fields. The compound is supplied with high purity and is intended for Research Use Only; it is not approved for human or veterinary diagnostic or therapeutic uses. Researchers utilize this compound primarily in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of more complex molecules. The presence of the iodine atom makes it a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are fundamental to creating novel chemical libraries. The difluorophenyl moiety is a common pharmacophore found in compounds with biological activity, suggesting its relevance in developing potential pharmacologically active molecules . As a specialized research chemical, it must be handled by qualified personnel in a controlled laboratory setting. For specific pricing, availability in different quantities, or custom synthesis requests, please contact us directly.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZSXTZROXXLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Role of Halogenation

Significance of Halogenation (Iodine and Fluorine) in Molecular Design and Interaction Potentials

The incorporation of halogen atoms—in this case, fluorine and iodine—is a powerful and widely used strategy in drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The structural impact of halogen atoms increases with their size, following the order Cl < Br < I. nih.gov Judicious placement of halogens can enhance metabolic stability, improve membrane permeability, modulate the acidity or basicity of nearby functional groups, and increase binding affinity to target proteins. tandfonline.comresearchgate.net

Role of Fluorine in Modulating Molecular Recognition and Electronic Properties

Fluorine is a unique element in medicinal chemistry due to its small size and high electronegativity. tandfonline.comnih.gov Its introduction into a molecule can lead to significant improvements in drug properties. acs.org

Electronic Properties: As the most electronegative element, fluorine's powerful electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups. researchgate.netmdpi.combohrium.com This modulation can be crucial for optimizing a drug's solubility, membrane permeability, and binding interactions. researchgate.netnih.gov The strong carbon-fluorine (C-F) bond also enhances the metabolic stability of compounds by blocking sites that are susceptible to oxidative metabolism. tandfonline.commdpi.combohrium.com

Molecular Recognition and Binding Affinity: The substitution of hydrogen with fluorine is a common tactic to improve ligand-protein binding. tandfonline.com Despite being slightly larger than hydrogen, fluorine is often considered a reasonable mimic that causes minimal steric disruption. tandfonline.com The enhanced binding can result from several factors, including increased lipophilicity which favors interaction with hydrophobic pockets in proteins. benthamscience.com Furthermore, the polarized C-F bond can engage in specific, favorable interactions within a protein's active site, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. researchgate.netbenthamscience.com Studies have shown that fluorine's impact on binding is complex, relying not just on its electronegativity but also on specific molecular recognition of the fluorinated group by the enzyme or receptor. acs.orgnih.gov

Propertyvan der Waals Radius (Å)Electronegativity (Pauling Scale)C-X Bond Energy (kJ/mol)
Hydrogen (H) 1.202.20413
Fluorine (F) 1.473.98485

This table presents a comparison of key atomic and bonding properties of hydrogen and fluorine, illustrating why fluorine is a unique substituent in medicinal chemistry. tandfonline.comnih.gov

Importance of Iodine in Molecular Probes and Synthetic Transformations

Iodine, the largest and least electronegative of the stable halogens, offers distinct advantages in both synthetic chemistry and biomedical applications.

Synthetic Transformations: In organic synthesis, iodine is a versatile and commercially available reagent used in a wide range of chemical transformations. scispace.comresearchgate.net It can act as a mild Lewis acid catalyst for reactions like esterification and acetalization. scispace.comresearchgate.net The carbon-iodine (C-I) bond is relatively weak, making organoiodides valuable intermediates. The iodine atom can serve as a reactive "handle" or a leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), which are fundamental for constructing complex molecules from simpler precursors. acsgcipr.org Hypervalent iodine reagents are also powerful, yet environmentally friendly, oxidants used for various synthetic transformations, including oxidative cyclizations. nih.gov

Molecular and Medical Probes: Iodine's high atomic number makes it an excellent X-ray attenuator. This property is exploited in iodinated contrast agents used for medical imaging techniques like X-ray and computed tomography (CT) scans, where they enhance the visibility of internal structures. coherentmarketinsights.comwikipedia.org Furthermore, radioactive isotopes of iodine, such as Iodine-131, are used in both diagnostics and therapy, particularly for thyroid conditions. wikipedia.orgbritannica.com In biochemical research, iodine-containing probes have been developed for use in advanced imaging techniques like secondary ion mass spectrometry (SIMS), allowing for the specific detection and visualization of proteins and other biomolecules. goettingen-research-online.dersc.org

Application AreaRole of IodineExamples of Use
Organic Synthesis Lewis Acid Catalyst, Leaving GroupEsterification, Suzuki Coupling, Oxidation Reactions
Medical Imaging Radiocontrast AgentX-ray, Computed Tomography (CT) Scans
Therapeutics Radioisotope SourceTreatment of Thyroid Cancer
Research Probes Mass Spectrometry ReporterSecondary Ion Mass Spectrometry (SIMS)

This table summarizes the diverse applications of iodine in chemical and biomedical sciences.

Overview of Research Trajectories for Related Halogenated Amide Structures

Research into halogenated amides is a dynamic field, driven by their potential as pharmaceuticals and their utility as synthetic intermediates. globethesis.com The synthesis and structural analysis of these compounds are active areas of investigation. For instance, detailed crystal structure analyses of related tri-fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, provide insights into the non-covalent interactions, like hydrogen bonding and stacking, that dictate their solid-state architecture. mdpi.com These structural studies are crucial for understanding how such molecules might interact with biological targets.

Synthetic chemists continue to develop novel, more efficient methods for the halogenation of amides, focusing on strategies that offer greater control and milder reaction conditions. globethesis.comresearchgate.net The overarching goal is to build a diverse library of halogenated amide compounds for biological screening. By systematically varying the type and position of halogen substituents on the benzamide (B126) scaffold, researchers aim to establish clear structure-activity relationships (SAR) that can guide the design of next-generation therapeutic agents. nih.gov

Strategic Design of Synthetic Routes to the Benzamide Core

The formation of the central benzamide core of N-(2,4-difluorophenyl)-2-iodobenzamide is a critical step that relies on robust and high-yielding chemical transformations. The primary approach involves the coupling of two key precursors: 2,4-difluoroaniline (B146603) and a derivative of 2-iodobenzoic acid.

Amidation Reactions and Coupling Strategies

The most direct and widely employed method for the synthesis of this compound is the acylation of 2,4-difluoroaniline with an activated form of 2-iodobenzoic acid. A common and effective approach is the use of 2-iodobenzoyl chloride, which readily reacts with the aniline (B41778) in the presence of a base to form the desired amide bond. This reaction is analogous to the synthesis of similar halogenated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, which has been synthesized in high yield (87%) through the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.commdpi.com

The general reaction can be summarized as follows:

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent CategorySpecific ExamplesKey Features
Acyl Halides Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Highly reactive, often requires a base to neutralize the HCl byproduct.
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Forms a reactive O-acylisourea intermediate; often used with additives like HOBt to suppress side reactions and reduce racemization. fishersci.co.uk
Phosphonium (B103445) Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)Efficient activators, particularly in peptide synthesis.
Uronium/Aminium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Similar to phosphonium salts, widely used for their high coupling efficiency.

The choice of coupling reagent and reaction conditions can be tailored to optimize the yield and purity of the final product. For instance, the Schotten-Baumann reaction conditions, which involve the use of an acyl chloride in the presence of an aqueous base, are a classic and effective method for this type of transformation. fishersci.co.uk

Precursor Synthesis: 2,4-Difluoroaniline and 2-Iodobenzoic Acid Derivatives

The availability and purity of the starting materials are paramount for the successful synthesis of the target compound.

Synthesis of 2,4-Difluoroaniline:

Several synthetic routes to 2,4-difluoroaniline have been established. A common laboratory and industrial method involves the reduction of 2,4-difluoronitrobenzene. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).

Another approach involves the fluorination of a polychlorinated nitrobenzene (B124822) derivative followed by reduction. For example, 2,4,5-trichloronitrobenzene (B44141) can be treated with a fluorinating agent to yield 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to produce 2,4-difluoroaniline.

Synthesis of 2-Iodobenzoic Acid:

2-Iodobenzoic acid is most commonly synthesized via a Sandmeyer reaction, starting from anthranilic acid. This process involves the diazotization of the amino group of anthranilic acid with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with an iodide salt, typically potassium iodide, results in the formation of 2-iodobenzoic acid. This is a well-established and reliable method often performed in academic and industrial settings.

Functional Group Interconversions and Halogenation Techniques

Beyond the direct coupling of precursors, advanced synthetic strategies can be employed to introduce the iodine and fluorine substituents at specific positions of a pre-formed benzamide scaffold. These methods offer alternative routes and can be valuable for creating analogs with diverse substitution patterns.

Introduction of Iodine and Fluorine Substituents at Specific Positions

Direct halogenation of an N-arylbenzamide can be a challenging yet powerful tool for synthesizing analogs.

Iodination: The introduction of an iodine atom onto the benzoyl or anilide ring can be achieved through electrophilic iodination. A palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for benzamides. This method demonstrates good functional group tolerance and allows for the ortho-iodination of benzamides. nih.gov For example, the reaction of a benzamide with iodine in the presence of a palladium catalyst and a suitable base can lead to the desired iodinated product. nih.gov

Fluorination: The direct introduction of fluorine onto an aromatic ring is often more challenging due to the high reactivity of fluorinating agents. However, methods for the fluorination of aromatic compounds have been developed. For instance, a palladium-catalyzed C-H fluorination could be envisioned, although this remains a more complex transformation.

Directed Ortho-Metalation and Cross-Coupling Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The amide group in a benzamide can act as a directing group, facilitating the deprotonation of the ortho-position on the benzoyl ring by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile to introduce a variety of substituents. For the synthesis of this compound, one could envision a scenario where a precursor lacking the iodine atom is subjected to DoM followed by quenching with an iodine source like molecular iodine (I₂).

Cross-coupling reactions, particularly palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis. These reactions could be employed to construct the C-C bond between the two aromatic rings of a precursor, or to introduce various substituents onto the benzamide scaffold. For instance, a bromo-substituted benzamide could be coupled with an organoboron reagent to introduce a new functional group.

Synthesis of Structurally Related Analogs for Systematic Investigation

The synthesis of a library of structurally related analogs of this compound is crucial for systematic investigation, such as in structure-activity relationship (SAR) studies. This involves the variation of substituents on both the benzoyl and the anilide rings.

By employing the synthetic strategies outlined above, a diverse range of analogs can be prepared. For example, by starting with different substituted anilines or benzoic acids, a variety of functional groups can be incorporated into the final molecule.

Table 2: Examples of Synthetic Strategies for Analog Generation

StrategyDescriptionPotential Analogs
Varying the Aniline Component Coupling 2-iodobenzoyl chloride with a range of substituted anilines.N-(substituted phenyl)-2-iodobenzamides
Varying the Benzoic Acid Component Coupling 2,4-difluoroaniline with a range of substituted benzoyl chlorides.N-(2,4-difluorophenyl)-substituted benzamides
Post-synthetic Modification Applying functional group interconversions, DoM, or cross-coupling reactions to the this compound scaffold.Analogs with diverse substituents at various positions.

The systematic synthesis of such analogs allows for a thorough exploration of the chemical space around the parent compound, providing valuable data for understanding its properties and potential applications. For instance, SAR studies on benzamide analogs have been conducted to identify key structural features responsible for their biological activity. tandfonline.comnih.govnih.govresearchgate.net

Exploration of Diverse Aryl and Acyl Substitutions

The primary and most established method for synthesizing N-aryl benzamides, including this compound, is the acylation of an aniline with a benzoyl chloride or other activated carboxylic acid derivative. This modular approach allows for significant diversity by simply changing the starting materials.

Acyl Moiety Diversification: The 2-iodobenzoyl portion of the molecule can be readily replaced by a wide range of substituted benzoyl chlorides. Research into the synthesis of related benzamides shows that benzoyl chlorides with both electron-donating (e.g., alkyl) and electron-withdrawing (e.g., nitro, halo) substituents are well-tolerated in amidation reactions. syr.edu For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize various N-(substituted phenyl)-p-substituted benzamides from the corresponding acid chlorides and anilines. nih.gov This allows for the introduction of a vast array of functional groups onto the acyl ring system to modulate the compound's properties.

Aryl Moiety Diversification: Similarly, the 2,4-difluoroaniline component can be substituted with other anilines to explore different substitution patterns on the N-aryl ring. Syntheses of various benzamides have been successfully performed using anilines with diverse electronic and steric properties. acs.org For example, the synthesis of N-substituted benzamides has been achieved with anilines bearing chloro, tert-butyl, trifluoromethyl, and fluoro groups, demonstrating the versatility of the amidation reaction. acs.org

Modern methods have also been developed to streamline the synthesis of these analogs. One such approach involves a rhodium-catalyzed amidation of substituted benzoic acids with isocyanates, followed by decarboxylation. nih.gov This strategy uses the carboxylate group as a removable directing group to achieve specific substitution patterns that might be less accessible through traditional routes. nih.gov Another innovative method utilizes Fe dust in water to mediate the synthesis of N-aryl amides directly from nitroarenes and acyl chlorides, offering a more direct route from readily available industrial chemicals. syr.edu

The table below summarizes various substituent modifications explored in the synthesis of benzamide analogs, showcasing the chemical space accessible through these methodologies.

Stereochemical Considerations in Analog Synthesis

While this compound is an achiral molecule, stereochemical considerations become critical during the synthesis of its analogs when elements of chirality are introduced. Chirality in this class of compounds can arise from two primary sources: the presence of traditional stereocenters within the substituents or the phenomenon of atropisomerism due to restricted bond rotation.

Atropisomerism: This form of axial chirality is particularly relevant for N-aryl benzamides with ortho-substituents on both aromatic rings. nih.gov The steric hindrance caused by these groups can restrict rotation around the Ar-N (aryl-nitrogen) and Ar-CO (aryl-carbonyl) single bonds, leading to stable, non-interconverting enantiomers called atropisomers. nih.govnih.gov The parent compound, with a 2-iodo group on the acyl ring and a 2-fluoro group on the N-aryl ring, possesses the requisite substitution pattern for potential atropisomerism. The synthesis of analogs with bulkier ortho-substituents would further increase the rotational barrier, making the isolation of stable atropisomers more likely. nih.gov

The enantioselective synthesis of such analogs is a key challenge. One advanced methodology involves the use of chiral catalysts to control the formation of the atropisomeric axis. For example, peptide-based catalysts have been successfully employed for the atropisomer-selective bromination of substituted benzamides, establishing axial chirality with high enantiomeric ratios. nih.gov This approach demonstrates that stereochemistry can be dictated during the synthetic process to favor the formation of a single enantiomer.

Chirality at Stereocenters: If a chiral building block is used—for example, a carboxylic acid or an aniline bearing a stereocenter in one of its substituents—the resulting benzamide analog will be chiral. In these cases, a primary concern is the preservation of the stereochemical integrity of the starting material during the amide coupling reaction. Certain activation reagents and reaction conditions can lead to racemization or epimerization at the α-carbon of a chiral carboxylic acid. rsc.org To address this, various racemization-free coupling reagents have been developed. rsc.org Furthermore, novel "umpolung" amide synthesis (UmAS) strategies have been reported that allow for the creation of α-chiral, N-aryl amides with complete conservation of enantioenrichment, avoiding the epimerization issues common in conventional methods. nih.gov

Resolution of Enantiomers: When a synthetic route produces a racemic mixture of a chiral analog, post-synthesis separation is required to isolate the individual enantiomers. Chiral resolution is a common strategy, with methods like high-performance liquid chromatography (HPLC) using a chiral stationary phase being highly effective for separating the enantiomers of chiral benzamide drugs. nih.gov

The following table outlines the key stereochemical scenarios and the corresponding synthetic strategies for this class of compounds.

Comprehensive Spectroscopic and Advanced Structural Data for this compound Not Available in Publicly Accessible Scientific Literature

The required data points, including high-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, FT-Raman), mass spectrometry (MS), and single-crystal X-ray diffraction, are critical for a complete chemical characterization. However, dedicated studies detailing these analyses for this compound could not be located.

While research exists for structurally similar compounds, such as fluoro-substituted analogues, the strict requirement to focus solely on this compound prevents the inclusion of data from these related molecules. Scientific accuracy demands that the data presented pertains exclusively to the compound .

Consequently, it is not possible to provide the detailed analysis and data tables for the following sections as requested:

Comprehensive Spectroscopic and Advanced Structural Elucidation of N 2,4 Difluorophenyl 2 Iodobenzamide

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Crystal Packing and Supramolecular Assembly Analysis

Without access to peer-reviewed studies or spectral databases containing this specific information, a scientifically rigorous and accurate article on N-(2,4-difluorophenyl)-2-iodobenzamide cannot be generated at this time.

Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions

An analysis in this section would characterize the non-covalent interactions that dictate the crystal packing of this compound. This would involve a detailed description of classical hydrogen bonds, such as those potentially formed between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule, leading to the formation of chains or sheets.

Furthermore, the presence of the iodine atom on the benzamide (B126) ring and fluorine atoms on the phenyl ring introduces the possibility of other significant non-covalent interactions. A key focus would be on halogen bonding, a highly directional interaction between the electrophilic region (σ-hole) on the iodine atom and a Lewis base, which could be the carbonyl oxygen or even the fluorine atoms of an adjacent molecule. The geometry (distances and angles) of any potential C—I···O, C—I···F, or C—I···π interactions would be quantified. Weaker C—H···O and C—H···F hydrogen bonds would also be identified and their role in stabilizing the three-dimensional crystal lattice would be discussed.

Without experimental data, a table of these interactions cannot be generated.

Conformation and Torsion Angle Analysis within the Benzamide Moiety

This subsection would provide a quantitative description of the molecule's three-dimensional shape as observed in the solid state. The central focus would be on the conformation of the benzamide linkage (–CO–NH–). Key torsion angles, which describe the rotation around specific single bonds, would be reported to define the spatial relationship between the two aromatic rings and the central amide plane.

Specifically, the analysis would include:

The torsion angle defining the planarity of the amide bond itself.

The torsion angles describing the rotation of the 2-iodobenzoyl group relative to the amide plane.

The torsion angles describing the rotation of the 2,4-difluorophenyl group relative to the amide plane.

The degree of twisting between the two aromatic rings (the dihedral angle) would also be a critical parameter. This conformation is influenced by intramolecular interactions, such as potential hydrogen bonds between the amide proton and an adjacent fluorine atom, as well as steric hindrance from the bulky iodine atom. These factors would be discussed in detail to rationalize the observed molecular geometry.

A data table summarizing these critical torsion angles would typically be presented here, but cannot be created without the foundational crystallographic information.

Theoretical and Computational Investigations of N 2,4 Difluorophenyl 2 Iodobenzamide

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, derived from the principles of quantum mechanics. These methods are instrumental in elucidating electronic structure, molecular geometry, and various reactivity descriptors.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sid.ir It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. For N-(2,4-difluorophenyl)-2-iodobenzamide, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G), would be employed to optimize the molecular geometry to its lowest energy state.

This optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Key structural parameters expected from such a calculation would include the C-N amide bond length, the torsion angle between the two aromatic rings, and the orientation of the iodine and fluorine substituents. Studies on analogous fluorinated benzamides show that the aromatic rings are often nearly coplanar, with the central amide group twisted at a specific angle. mdpi.commdpi.com The optimized structure serves as the basis for all further electronic property calculations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterPredicted ValueParameterPredicted Value
C=O Bond Length~1.24 ÅC-I Bond Length~2.10 Å
C-N (Amide) Bond Length~1.36 ÅC-F (ortho) Bond Length~1.35 Å
N-H Bond Length~1.01 ÅC-F (para) Bond Length~1.34 Å
C-N-C Bond Angle~128°Aromatic Ring Dihedral Angle~25°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the more electron-rich regions, such as the iodobenzamide ring, due to the electron-donating nature of the iodine atom and the amide group. Conversely, the LUMO would likely be distributed over the difluorophenyl ring, which is rendered electron-deficient by the highly electronegative fluorine atoms. Visualization of these orbitals provides a clear picture of the sites susceptible to nucleophilic and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)PropertyValue
HOMO-6.5 eVEnergy Gap (ΔE)4.8 eV
LUMO-1.7 eVChemical Hardness (η)2.4 eV
Electronegativity (χ)4.1 eV

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nanobioletters.com The MESP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

In the MESP map of this compound, distinct regions of positive and negative potential would be observed.

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atom of the carbonyl group, the nitrogen atom of the amide linkage, and the fluorine atoms.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the amide group (N-H), making it a potential hydrogen bond donor. The MESP surface provides an intuitive understanding of the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. wisc.edu It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu

For this compound, NBO analysis would likely reveal significant delocalization effects. Key interactions would include:

The delocalization of the nitrogen lone pair (n) into the antibonding orbital of the adjacent carbonyl group (π* C=O).

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)π* (C=O)~55.0Amide Resonance
π (C-C)Ring 1π* (C=O)~20.5Ring-Carbonyl Conjugation
LP (O)σ* (C-N)~5.2Hyperconjugation
σ (C-H)σ* (C-C)~3.8Hyperconjugation

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape, revealing the flexibility of different parts of the molecule and identifying stable or transient conformations. For a molecule like this compound, MD simulations could track the rotation around the C-N amide bond and the bonds connecting the rings to the amide bridge, providing insight into its structural dynamics in different environments (e.g., in a solvent).

Topological Analysis of Electron Density (QTAIM, ELF, LOL, NCI, RDG)

Topological analysis of the electron density (ρ) and related scalar fields provides a rigorous framework for characterizing chemical bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. wikipedia.org The analysis focuses on critical points in the electron density. The presence of a bond path and a bond critical point (BCP) between two nuclei is a necessary condition for a chemical bond. wiley-vch.de Properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help visualize regions in a molecule where electrons are likely to be found, either as pairs in covalent bonds or as lone pairs. wikipedia.orgijasret.com These functions provide a chemically intuitive map of the electron distribution, clearly distinguishing core electrons, covalent bonds, and lone pairs. jussieu.frresearchgate.net For this compound, ELF and LOL maps would show high localization values in the C-C, C-H, C=O, and C-F bond regions, as well as around the nitrogen and oxygen atoms corresponding to their lone pairs.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis: The NCI index, based on the electron density and its Reduced Density Gradient (RDG), is a powerful tool for visualizing weak, non-covalent interactions. wikipedia.orgchemtools.org An RDG vs. electron density plot reveals spikes in low-density regions that correspond to non-covalent interactions. protheragen.aimdpi.com These interactions are then mapped onto the molecular surface as isosurfaces, colored to distinguish their type and strength:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes). This analysis would be critical for identifying potential intramolecular hydrogen bonds (e.g., N-H···F or N-H···I) and other van der Waals contacts that stabilize the molecular conformation.

Prediction of Reactivity Sites and Global Reactivity Parameters

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on this compound for the prediction of its reactivity sites and global reactivity parameters, such as Fukui functions. While experimental research on the synthesis and crystal structure of analogous compounds, like N-(2,4-difluorophenyl)-2-fluorobenzamide, is available, detailed computational analyses for the iodo-substituted title compound are not present in the surveyed literature.

Computational chemistry provides powerful tools to predict the reactivity of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate global reactivity descriptors and to identify reactive sites within a molecule.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO).

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher value indicates a better electrophile.

Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud of a molecule can be polarized.

Fukui Functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density at a specific point in the molecule with respect to the change in the total number of electrons. The condensed Fukui function simplifies this by providing values for each atomic site.

fk+: Indicates the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value at a particular atom suggests it is more susceptible to nucleophilic attack.

fk-: Indicates the reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value at a particular atom suggests it is more prone to electrophilic attack.

fk0: Indicates the reactivity towards a radical attack.

Without specific computational studies on this compound, it is not possible to provide data tables with calculated values for these parameters. Such an analysis would require dedicated quantum chemical calculations to be performed on the molecule. The insights from such a study would be valuable for predicting its chemical behavior, stability, and potential reaction pathways, which are of significant interest in fields like medicinal chemistry and materials science.

Exploration of Molecular Interactions and Biological System Mechanisms in Vitro Focus

Methodologies for Investigating Molecular Recognition and Binding

Understanding the interaction between a small molecule like N-(2,4-difluorophenyl)-2-iodobenzamide and its biological targets is fundamental. This is achieved through a combination of experimental and computational approaches.

In vitro binding assays are essential for determining the affinity of a compound for a specific protein. These assays typically use either purified recombinant proteins or complex cell lysates. Recombinant proteins, produced in systems like E. coli or insect cells, offer a clean system to study direct interactions. In contrast, cell lysates provide a more physiologically relevant environment, containing a mixture of proteins, though this can introduce complexity in data interpretation.

Commonly employed techniques include radioligand binding assays, where a radiolabeled version of a known ligand competes with the test compound for binding to the target protein. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. Other methods, such as fluorescence polarization (FP) and surface plasmon resonance (SPR), offer real-time, label-free analysis of binding kinetics.

Table 1: Overview of In Vitro Binding Assay Techniques

Assay TechniquePrincipleAdvantagesDisadvantages
Radioligand Binding Competitive binding between a radiolabeled ligand and the test compound.High sensitivity and well-established.Requires handling of radioactive materials.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light upon binding.Homogeneous assay, no separation needed.Can be prone to interference from fluorescent compounds.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind.Real-time kinetics, label-free.Requires specialized equipment and protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine thermodynamic parameters.Provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of protein and compound.

Computational methods are powerful tools for predicting and analyzing the interaction between a ligand and its target protein at an atomic level. nih.gov Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov These simulations use scoring functions to estimate the strength of the interaction.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. nih.govscispace.com MD simulations provide a more detailed picture of the interactions, including the role of water molecules and conformational changes in both the ligand and the protein. nih.govscispace.com These computational approaches can guide the design of new analogs with improved affinity and selectivity. samipubco.com

Elucidation of Specific Cellular or Enzymatic Pathway Modulation

Once a binding target is identified, the next step is to understand the functional consequences of this interaction. This involves assays that measure the modulation of specific cellular or enzymatic pathways.

Enzyme assays are designed to measure the effect of a compound on the catalytic activity of an enzyme. mdpi.com For enzymes like kinases, which transfer phosphate (B84403) groups, assays often measure the amount of phosphorylated substrate. This can be done using methods like ELISA or radioactive filter binding assays. For hydrolases, which break down substrates, assays might measure the formation of a colored or fluorescent product. mdpi.com

The results of these assays are typically used to determine the compound's potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Table 2: Common Enzyme Assay Formats

Assay TypeDescriptionExample Readout
Chromogenic The enzyme reaction produces a colored product.Absorbance at a specific wavelength.
Fluorogenic The enzyme cleaves a substrate to release a fluorescent molecule. mdpi.comFluorescence intensity.
Luminogenic The enzyme reaction is coupled to a light-producing reaction (e.g., luciferase).Luminescence signal.
Radiometric The assay uses a radiolabeled substrate.Scintillation counting.

For compounds that target receptors, studies are conducted to assess their ability to bind and modulate receptor function. For G protein-coupled receptors (GPCRs) like sigma (σ) receptors, radioligand binding assays are commonly used to determine binding affinity. nih.gov Functional assays can then measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.

For ion channels, electrophysiological techniques like patch-clamping are the gold standard for studying modulation. nih.govunil.ch These techniques allow for the direct measurement of ion flow through the channel in response to the compound, providing detailed information on whether the compound acts as an activator, inhibitor, or modulator of channel gating. nih.gov

Cell-Based Assays for Mechanistic Pathway Engagement (Pre-Clinical, In Vitro)

Cell-based assays provide a more integrated view of a compound's activity in a biological context. nuvisan.com These assays are crucial for confirming that the molecular interactions observed in biochemical assays translate into a cellular response.

Examples of cell-based assays include:

Reporter gene assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter that is regulated by the pathway of interest. Changes in reporter gene expression indicate modulation of the pathway.

Second messenger assays: These assays measure changes in the levels of intracellular signaling molecules like cAMP or calcium in response to the compound.

Cell viability and proliferation assays: These assays, such as the MTT or CellTiter-Glo assays, assess the effect of the compound on cell health and growth.

High-content imaging: This technology uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic profile of the compound's effects.

These in vitro studies, from initial binding assays to comprehensive cell-based analyses, are essential for building a detailed understanding of the mechanism of action of a compound like this compound and for guiding its further development.

Information regarding this compound in the specified research areas is not publicly available.

Following a comprehensive search for scientific literature, no specific data or research findings were identified for the chemical compound this compound corresponding to the requested topics. The areas of investigation, including functional genomic approaches for target identification, phenotypic screening, electrophysiological studies for ion channel modulation, and in vitro plasma stability, appear to be uncharacterized for this particular compound in the available public research databases.

The search did not yield any studies employing RNA interference (RNAi) or CRISPR-based methods to identify the molecular targets of this compound. Similarly, there is no published information on its use in phenotypic screening assays or subsequent target deconvolution efforts. Furthermore, no electrophysiological data exists to suggest or characterize its potential modulatory effects on ion channels. Lastly, investigations into the stability of this compound in biological mimics, such as in vitro plasma stability assays, have not been reported in the reviewed literature.

Due to the absence of specific research on this compound within these highly specialized fields, it is not possible to provide an article that adheres to the requested outline and content requirements.

Structure Activity Relationship Sar Studies of N 2,4 Difluorophenyl 2 Iodobenzamide Analogs

Systematic Modification Strategies for Pharmacophore Optimization

Pharmacophore optimization for N-phenylbenzamide scaffolds, including analogs of N-(2,4-difluorophenyl)-2-iodobenzamide, involves a systematic process of modifying different parts of the molecule. These modifications are aimed at elucidating the role of each component—the two aromatic rings, the substituents on them, and the amide linker that connects them—in interacting with the biological target.

Research into N-phenylbenzamide analogs as antischistosomal agents has revealed that electron-withdrawing groups are generally beneficial for potency. nih.govdoaj.orgdspace.unza.zm In a series of N-phenylbenzamides, analogs with halogen substitutions were synthesized and evaluated for their activity against Schistosoma mansoni.

Key Research Findings:

Anilide Ring (B-Ring) Substitutions: The presence of electron-withdrawing groups on the anilide ring, such as trifluoromethyl (CF₃) or fluoro (F), was found to be important for activity. For instance, analogs with a trifluoromethyl group on the anilide moiety demonstrated significant potency. nih.gov

Benzamide (B126) Ring (A-Ring) Substitutions: On the benzamide ring, substitutions with halogens like fluorine and chlorine also influenced activity. The potency hierarchy observed for substitutions on this ring was generally 2Cl < 2F < unsubstituted. nih.gov

Combined Effects: The combination of optimal substituents on both rings led to the most potent compounds. For example, an analog featuring a 2-chloro-4-(trifluoromethyl)anilide moiety combined with a 2-fluorobenzamide (B1203369) portion was identified as a highly active compound. nih.gov

Structural Impact: Crystal structure analysis of a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, shows that both aromatic rings are nearly coplanar. mdpi.com This planarity, influenced by halogen substitution patterns, can be crucial for fitting into a target's binding site. Other halogenated analogs, such as 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide and 2-bromo-N-(2,4-dichlorophenyl)benzamide, have also been structurally characterized, highlighting the interest in this chemical space. mdpi.com

Table 1: Effect of Halogen Substitution on Antischistosomal Activity of N-Phenylbenzamide Analogs

Compound ID Benzamide Ring (A-Ring) Substituent Anilide Ring (B-Ring) Substituent EC₅₀ (µM) against S. mansoni
Analog 1 H 4-CF₃ 0.11
Analog 2 2-F H 1.8
Analog 3 2-F 4-CF₃ 0.08
Analog 4 2-Cl H 3.2
Analog 5 2-Cl 4-CF₃ 0.20
Analog 6 H 4-F 1.3

Data sourced from studies on N-phenylbenzamide analogs. nih.gov

Beyond halogens, the effects of other substituents on the benzamide and anilide rings have been explored to build a comprehensive SAR profile. The electronic nature (electron-donating vs. electron-withdrawing) and steric properties of these substituents are key determinants of activity.

Key Research Findings:

Electron-Withdrawing Groups: Studies consistently show that electron-withdrawing substituents on both aromatic rings enhance the biological activity of N-phenylbenzamides, particularly their antischistosomal properties. nih.govdoaj.orgresearchgate.net Nitro (NO₂) and trifluoromethyl (CF₃) groups, for instance, have been shown to increase potency. dspace.unza.zm

Positional Isomerism: The position of the substituent is also critical. For example, moving a nitro group from the para to the meta position on the anilide ring was found to enhance potency. doaj.org This suggests that the precise positioning of substituents is vital for optimal interaction with the target.

Hydrophobicity and Lipophilicity: While potent, some of the initial lead compounds with highly lipophilic groups (like CF₃) raised concerns about potential pharmacokinetic liabilities. Subsequent investigations aimed to incorporate other electron-withdrawing groups to maintain potency while modulating lipophilicity. doaj.orgresearchgate.net

Non-Halogen Groups: The introduction of a nitro group (NO₂) on the anilide portion, particularly at the meta-position, was found to be favorable for activity. doaj.org

Table 2: Influence of Various Substituents on the Antischistosomal Activity of N-Phenylbenzamide Analogs

Compound ID Benzamide Ring (A-Ring) Substituent Anilide Ring (B-Ring) Substituent EC₅₀ (µM) against S. mansoni Selectivity Index (SI)
Analog 7 H 4-CF₃ 0.11 101
Analog 8 H 3-NO₂ 1.16 >17
Analog 9 2-F 4-CF₃ 0.08 123
Analog 10 2-Cl 4-NO₂ 1.64 11
Analog 11 2-NO₂ 3-NO₂ 1.17 10

Data compiled from SAR studies on N-phenylbenzamides. nih.govdoaj.orgresearchgate.net The Selectivity Index (SI) is the ratio of cytotoxicity (CC₅₀ in HEK 293 cells) to antiparasitic activity (EC₅₀).

The amide bond is a central feature of the this compound scaffold, providing structural rigidity and hydrogen bonding capabilities. However, amide bonds can be susceptible to metabolic hydrolysis. Therefore, modifying the linker or replacing it with bioisosteres—different functional groups with similar physicochemical properties—is a common strategy to improve pharmacokinetic properties while retaining or enhancing biological activity.

Key Research Findings:

Importance of the Linker: The linker's role is to orient the two aromatic rings in a specific conformation conducive to binding with the target. Modifications to the linker can significantly impact this orientation and, consequently, the compound's activity. nih.govnih.gov

Bioisosteric Replacements: Common bioisosteres for the amide group include heterocycles like 1,2,3-triazoles, oxadiazoles, and esters. These replacements can mimic the geometry and electronic properties of the amide bond but offer different metabolic stability profiles.

Example in a Related System: In a study on anthelmintic benzamides, replacing the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) retained biological activity against C. elegans. This suggests that the geometry of the amide linker is crucial. In contrast, replacing the amide with an ester group, which alters the hydrogen-bonding capability of the NH group, led to a loss of activity. mdpi.com This highlights the importance of the amide's hydrogen bond donor property in that specific series.

While specific examples of linker modification for this compound analogs in the context of a particular biological activity are not extensively documented in the available literature, the principles of bioisosteric replacement are widely applied in medicinal chemistry and would be a logical next step in the optimization of this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For a series of N-arylbenzamide derivatives, relevant descriptors might include:

Topological descriptors: Which describe the connectivity of atoms (e.g., Wiener index).

Electronic descriptors: Such as dipole moment and partial charges on atoms.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (AlogP98), which is a measure of lipophilicity.

Steric descriptors: Which describe the size and shape of the molecule (e.g., Verloop parameters).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. For a series of N-aryl derivatives with inhibitory activity, a QSAR model might take the form of an equation where the predicted activity (e.g., pKi) is a linear combination of several descriptors. mdpi.com

A crucial step in QSAR modeling is the statistical validation of the developed model to ensure its robustness and predictive power.

Key Validation Parameters:

Correlation Coefficient (r²): This value indicates how well the model fits the data of the training set. A value close to 1 suggests a good fit.

Cross-validated Correlation Coefficient (q²): This is determined through internal validation techniques like leave-one-out (LOO) cross-validation. A high q² value (typically > 0.5) indicates good internal predictivity.

Predictive Correlation Coefficient (r²_pred): This is calculated using an external test set of compounds that were not used to build the model. A high r²_pred value confirms the model's ability to predict the activity of new compounds. mdpi.com

Conformational Analysis and its Impact on Molecular Recognition

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its interaction with biological targets. For this compound and its analogs, the conformational landscape is largely dictated by the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group. Analysis of structurally related fluorinated benzamides provides significant insights into the likely conformational preferences of this class of compounds.

Molecular recognition is a process governed by the complementary shapes and electronic properties of the ligand and its receptor. The specific conformation adopted by an this compound analog will determine its ability to engage in favorable interactions within a binding site. A conformation that minimizes steric clashes and maximizes favorable contacts (e.g., hydrogen bonds, van der Waals forces, and halogen bonds) will have a higher binding affinity. Therefore, understanding the preferred conformations of these analogs is a critical aspect of rational drug design.

Table 1: Torsional Angles in N-phenylbenzamide Analogs
CompoundTorsion Angle (Ring 1 - Amide)Torsion Angle (Amide - Ring 2)Interplanar Angle (Ring 1 - Ring 2)
N-(2,4-difluorophenyl)-2-fluorobenzamide23.04°23.69°0.7°
N-(2,3-difluorophenyl)-2-fluorobenzamide23.17°23.44°0.5°

Stereochemical Effects on Biological Interaction Profiles

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental determinant of biological activity. nih.gov Chiral molecules and their corresponding enantiomers can exhibit profoundly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov While this compound itself is not chiral, the introduction of chiral centers into its analogs can have significant consequences for their biological interaction profiles.

The introduction of a stereocenter, for instance by adding a chiral substituent to one of the phenyl rings or the amide linkage, would result in a pair of enantiomers. These enantiomers, being non-superimposable mirror images, will interact differently with a chiral binding site. One enantiomer may fit perfectly into the receptor's binding pocket, leading to a potent biological response, while the other enantiomer may bind with a lower affinity or not at all, resulting in reduced or no activity. In some cases, the "inactive" enantiomer can even have off-target effects or an entirely different biological activity.

The differential binding of enantiomers can be attributed to the "three-point attachment model," where a chiral ligand must interact with at least three distinct points on a chiral receptor to achieve a stereospecific interaction. If one enantiomer can successfully establish these three interactions, its mirror image will only be able to establish two of them, leading to a weaker interaction.

Table 2: Hypothetical Biological Activity of Chiral Analogs
AnalogStereoisomerRelative Binding AffinityBiological Activity
Analog A (with one chiral center)(R)-enantiomerHighPotent Agonist
(S)-enantiomerLowWeak or Inactive
Analog B (with one chiral center)(R)-enantiomerModeratePartial Agonist
(S)-enantiomerHighPotent Antagonist

This compound: A Tool in Chemical Biology Research

This compound is a halogenated aromatic compound belonging to the benzamide class of molecules. Its structure, featuring a difluorinated phenyl ring and an iodinated benzoyl group, provides a scaffold that is of interest in various areas of chemical biology and drug discovery. This article explores its role and potential development as a research tool, focusing on its applications in target engagement, biochemical assays, and molecular imaging.

Role in Chemical Biology and Development As Research Tools

The utility of a small molecule like N-(2,4-difluorophenyl)-2-iodobenzamide in chemical biology is determined by its ability to interact specifically with biological macromolecules and to be adapted for use in various analytical techniques.

Molecular probes are essential tools for verifying that a potential drug candidate interacts with its intended biological target within a cellular or in vivo environment. While the benzamide (B126) framework is present in many biologically active compounds, specific studies detailing the use of this compound as a molecular probe for target engagement studies are not prominently available in current scientific literature. The development of such a probe would typically involve modifying the parent compound to incorporate a reporter tag (e.g., a fluorophore or biotin) or a photo-affinity label to covalently link to its target upon activation.

Affinity chromatography and pull-down assays are powerful methods used to isolate and identify the binding partners of a small molecule from complex biological mixtures like cell lysates. nih.govnih.gov This technique requires the chemical immobilization of the molecule of interest (the "bait") onto a solid support, such as agarose (B213101) beads. nih.gov The functionalized beads are then incubated with a protein mixture, and proteins that bind to the bait are captured. After washing away non-specific binders, the captured proteins can be eluted and identified, typically by mass spectrometry. nih.gov

Currently, there are no specific published reports on the application of this compound in affinity chromatography or pull-down assays. Such an application would first require the synthesis of a derivative with a suitable chemical handle for conjugation to the chromatography matrix.

Radiolabeling a compound allows it to be used as a tracer in molecular imaging and quantitative assays. The isotopes Iodine-125 (¹²⁵I) and Fluorine-18 (¹⁸F) are commonly used for single-photon emission computed tomography (SPECT) and positron emission tomography (PET), respectively.

The synthesis of a radiolabeled version of this compound would provide a valuable tool for in vitro studies.

¹²⁵I-Labeling: The presence of an iodine atom in the parent structure makes it a candidate for radioiodination. While direct isotopic exchange is possible, higher specific activity is often achieved by synthesizing a non-iodinated precursor, such as a tri-alkylstannyl derivative. The radiolabeling is then performed through an oxidative radioiododestannylation reaction using Na[¹²⁵I] and an oxidizing agent like Chloramine-T. semanticscholar.org Although this is a common strategy for analogous compounds, a specific published protocol for the ¹²⁵I-labeling of this compound has not been identified. researchgate.net

¹⁸F-Labeling: Labeling with ¹⁸F typically involves nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on a precursor molecule with [¹⁸F]fluoride. The existing aromatic fluorine atoms on this compound are generally unreactive to such substitution. Therefore, a dedicated precursor designed for radiofluorination would need to be synthesized.

Following any radiochemical synthesis, purity is assessed to ensure that the detected radioactivity corresponds to the desired compound. This is typically achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), where the radiolabeled product's retention time is compared to that of a non-radioactive standard. nih.gov

In Vitro Receptor Autoradiography: This technique uses radiolabeled ligands to visualize the distribution and density of receptors or binding sites in thin slices of tissue. nih.govmcmaster.ca Slide-mounted tissue sections are incubated with the radioligand, washed to remove unbound tracer, and then exposed to a radiation-sensitive film or phosphor screen. mcmaster.caresearchgate.net The resulting image provides a detailed map of the ligand's binding sites. nih.gov While this is a powerful technique, no autoradiography studies using radiolabeled this compound have been reported in the literature.

Tissue Distribution Studies: To understand a compound's pharmacokinetic properties, a radiolabeled version can be administered to laboratory animals. At various time points, tissues and organs are collected, and the amount of radioactivity in each is measured. researchgate.net This provides crucial information about where the compound accumulates and how quickly it is cleared. As no radiolabeled analogs of this compound have been described, no tissue distribution data is currently available.

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify those with activity in a specific biological assay. Chemical libraries used for HTS can contain tens of thousands to millions of diverse, drug-like small molecules. These collections are curated from various sources, including commercial suppliers and internal synthesis programs. A search of publicly available information on major commercial screening libraries did not specifically list this compound, although it may be present in proprietary or custom-designed collections. Its inclusion in an HTS library would allow for its unbiased testing against a wide array of biological targets, potentially uncovering novel activities.

Advanced Analytical Methodologies for Compound Characterization and Quantification in Complex Research Matrices

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Identity Confirmation

Chromatographic methods are fundamental in the analytical workflow for N-(2,4-difluorophenyl)-2-iodobenzamide, providing reliable means for its separation from impurities and starting materials, thereby confirming its identity and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution. The retention time of the compound is a characteristic feature used for its identification, while the peak area from the chromatogram is proportional to its concentration, allowing for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing the presence of volatile or semi-volatile impurities. hpst.cz For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The coupling with a mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Advanced NMR Techniques for Metabolite Identification (in vitro enzymatic/cellular metabolism)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of novel compounds and the identification of metabolites. nih.gov Following in vitro incubation of this compound with enzymatic systems (e.g., liver microsomes) or in cellular models, metabolites can be isolated and identified using a suite of advanced NMR experiments.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, while the ¹³C NMR would indicate the number of unique carbon environments. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular structure of metabolites. nih.govresearchgate.net These experiments reveal connectivity between protons, between protons and their directly attached carbons, and long-range correlations between protons and carbons, respectively. This information is critical for determining the site of metabolic modification, such as hydroxylation, demethylation, or conjugation.

Table 2: Key NMR Techniques for Metabolite Identification

NMR ExperimentInformation Provided
¹H NMR Provides information about the proton environments in the molecule.
¹³C NMR Shows the different carbon environments.
COSY Identifies proton-proton couplings, revealing adjacent protons.
HSQC Correlates protons with their directly attached carbons.
HMBC Shows correlations between protons and carbons over two to three bonds, aiding in piecing together the molecular skeleton.

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis in Biological Research Systems

For the quantification of this compound at very low concentrations in complex biological matrices like plasma or tissue homogenates, hyphenated techniques are essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. nih.govnih.gov

In an LC-MS/MS method, the sample is first subjected to chromatographic separation via HPLC. frontiersin.org The eluent is then introduced into the mass spectrometer, where the parent compound is ionized and selected in the first quadrupole. This parent ion is then fragmented, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in the presence of a complex biological matrix. nih.gov

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions to ensure good separation and the mass spectrometric parameters to maximize sensitivity. researchgate.net

Table 3: Representative LC-MS/MS Parameters for Quantification of this compound

ParameterValue
Chromatography UPLC (Ultra-Performance Liquid Chromatography)
Column C18 Acquity UPLC BEH (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Spectrometer Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition [M+H]⁺ of parent → specific product ion(s)

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Molecular Scaffolds

Future research into N-(2,4-difluorophenyl)-2-iodobenzamide will likely prioritize the rational design and synthesis of next-generation molecular scaffolds to systematically explore its structure-activity relationships (SAR). The existing N-phenylbenzamide core is a versatile starting point for creating diverse chemical libraries. nih.govnanobioletters.com Modifications can be strategically introduced at several positions to modulate physicochemical properties and biological activity.

Key synthetic strategies may involve:

Modification of the Iodinated Benzoyl Ring: The iodine atom at the 2-position is a synthetically versatile handle. It can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents. This would allow for the exploration of how different functional groups at this position influence target binding and selectivity.

Substitution on the Difluorophenyl Ring: The 2,4-difluoro substitution pattern is known to enhance metabolic stability and binding affinity in many drug candidates. Further derivatization by introducing additional groups could fine-tune electronic and steric properties.

Amide Bond Isosteres: Replacing the central amide bond with bioisosteres (e.g., reverse amides, sulfonamides, or stable C-C linkers) could improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while potentially altering the conformational preferences of the molecule.

A systematic approach, such as the creation of isomer grids where the positions of the difluoro- and iodo-moieties are varied, could provide deep insights into the structural requirements for biological activity. dcu.ie Such studies have been instrumental in understanding how the placement of functional groups drives or inhibits the formation of desired molecular conformations. dcu.ie

Table 1: Potential Analogs of this compound for SAR Studies

Modification Site Proposed Functional Group Rationale for Modification
2-Iodo PositionPhenyl, Pyridyl, ThienylExplore π-stacking interactions via Suzuki coupling.
2-Iodo PositionAlkynyl groupsIntroduce rigidity and probe deeper into binding pockets.
Difluorophenyl RingAdditional -CH3, -OCH3, -ClModulate lipophilicity and electronic properties.
Amide LinkerThioamide, SulfonamideEnhance metabolic stability and alter H-bonding capacity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future applications of AI/ML in this context include:

Predictive Modeling: ML algorithms, such as random forests and support vector machines, can be trained on existing data from related N-phenylbenzamide compounds to build predictive models for biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov These models can then be used to prioritize which novel derivatives of this compound should be synthesized and tested.

De Novo Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on the this compound scaffold. acs.org These models can be optimized to generate compounds with desired properties, such as high predicted potency and low off-target activity.

Virtual High-Throughput Screening (vHTS): AI-driven docking simulations can screen large virtual libraries of this compound analogs against the 3D structures of potential biological targets. nih.gov This approach helps identify promising hits with a high probability of binding effectively to the target protein. nih.gov

The use of AI can significantly refine the process of lead optimization, reducing the number of required experimental cycles and improving the success rate of identifying clinical candidates. acs.org

Expansion of Mechanistic Studies to Novel Biological Pathways

While the specific biological targets of this compound are not yet defined, the broader N-phenylbenzamide class has demonstrated activity against a range of biological targets, suggesting multiple avenues for mechanistic investigation. nih.govnih.govnih.gov Future research should focus on elucidating its mechanism of action and exploring its potential to modulate novel biological pathways.

Promising areas of investigation include:

Antiparasitic and Antiviral Activity: N-phenylbenzamide derivatives have shown efficacy against kinetoplastid parasites like Trypanosoma brucei by binding to the minor groove of kinetoplast DNA (kDNA). nih.govacs.org Others have exhibited potent antiviral activity against Enterovirus 71 (EV71) and Hepatitis C virus (HCV). nih.govmedchemexpress.com Initial screening of this compound against these pathogens could reveal novel therapeutic applications.

Enzyme Inhibition: This class of compounds has been identified as inhibitors of various enzymes. For instance, some N-phenylbenzamides act as potent inhibitors of the mitochondrial permeability transition pore (PTP), a target for diseases involving mitochondrial dysfunction. nih.gov Screening against panels of kinases, proteases, and other enzymes could uncover specific inhibitory activities.

Modulation of Protein-Protein Interactions: The rigid, yet conformationally adaptable, structure of N-phenylbenzamides makes them suitable candidates for disrupting protein-protein interactions (PPIs), which are implicated in numerous diseases, including cancer.

Table 2: Investigated Biological Activities of Structurally Related N-Phenylbenzamides

Compound Class Biological Target/Activity Potential Therapeutic Area Reference
Bis(2-aminoimidazoline) N-phenylbenzamidesKinetoplast DNA (kDNA)African Trypanosomiasis nih.govacs.org
Substituted N-phenylbenzamidesEnterovirus 71 (EV71) InhibitionAntiviral nih.gov
Chloro-N-phenylbenzamidesMitochondrial Permeability Transition Pore (PTP)Neurodegenerative Diseases, Ischemia-Reperfusion Injury nih.gov
N-phenylbenzamide DerivativesAntibacterial and AntifungalInfectious Diseases nih.govmdpi.com

Exploration of Polypharmacology and Off-Target Interactions at a Molecular Level

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. The halogenated structure of this compound suggests a potential for promiscuous binding, which can be both beneficial (leading to synergistic therapeutic effects) and detrimental (causing off-target toxicity). A thorough investigation of its polypharmacology is crucial.

Future research should employ:

Target-Fishing and Profiling: Unbiased screening techniques, such as chemical proteomics and affinity-based chromatography, can be used to identify the full spectrum of proteins that this compound binds to within a cell.

Computational Off-Target Prediction: In silico methods can predict potential off-target interactions by screening the compound against databases of known protein structures. This can help anticipate potential side effects early in the development process.

Structural Biology: Determining the crystal structures of this compound bound to its primary and secondary targets using X-ray crystallography or cryo-electron microscopy can provide a detailed molecular understanding of its binding modes. This knowledge is invaluable for designing more selective analogs. dcu.ie

Understanding the off-target profile is essential for developing a safe and effective therapeutic agent and can also reveal unexpected therapeutic opportunities.

Methodological Advancements in High-Throughput In Vitro Screening and Target Validation

To efficiently explore the therapeutic potential of this compound and its analogs, leveraging advanced high-throughput screening (HTS) and target validation methods is essential. unchainedlabs.com These technologies allow for the rapid testing of thousands of compounds and the confident identification of their biological targets.

Key methodologies for future application include:

Automated HTS: The use of robotics and automated liquid handling enables the screening of large compound libraries against specific biological assays in a time- and cost-effective manner. This is crucial for initial hit identification. unchainedlabs.com

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening assesses the effect of compounds on cell behavior (e.g., apoptosis, proliferation, differentiation). This approach can identify compounds that work through novel mechanisms of action. A new pyrrolidine-2-carboxamide compound with a difluorophenyl group, for example, was shown to regulate apoptosis genes in a hepatocellular carcinoma cell line. nih.govresearchgate.net

Target Deconvolution Techniques: Once a hit is identified from a phenotypic screen, methods such as thermal proteome profiling (TPP), drug affinity responsive target stability (DARTS), and genetic approaches like CRISPR-Cas9 screening are needed to identify the specific molecular target responsible for the observed phenotype.

A well-planned HTS campaign, combining target-based and phenotypic approaches, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold. mdpi.com

Q & A

Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-2-iodobenzamide, and what purification methods ensure high yield?

  • Methodological Answer : The synthesis typically involves coupling 2-iodobenzoic acid derivatives with 2,4-difluoroaniline via amide bond formation. A common approach uses carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF. For example, Mansard et al. optimized the synthesis of analogous iodobenzamides by activating the carboxylic acid with HOBt to minimize side reactions . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield can exceed 70% with rigorous exclusion of moisture.

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorine splitting patterns).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-I bond length ~2.09 Å, consistent with aryl iodides) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks ([M+H]+^+ at m/z 374).

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials at -20°C to prevent iodine dissociation.
  • Moisture : Use desiccants in storage to avoid hydrolysis of the amide bond.
  • Degradation monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects decomposition products like 2-iodobenzoic acid .

Advanced Research Questions

Q. How can researchers design experiments to investigate the cellular uptake mechanisms of this compound?

  • Methodological Answer :
  • Radiolabeling : Incorporate 125I^{125}\text{I} to track uptake kinetics in melanoma cells (see Brandau et al., who used 123I^{123}\text{I}-labeled analogs in vitro and in vivo) .
  • Pigmentation studies : Compare uptake in pigmented (e.g., MNT-1) vs. non-pigmented melanoma lines, controlling for melanin content via spectrophotometry .
  • Inhibitor assays : Test uptake in the presence of endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated pathways).

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., A375 melanoma) and exposure times.
  • Control variables : Monitor batch-to-batch compound purity and solvent effects (e.g., DMSO concentration ≤0.1%).
  • Meta-analysis : Compare data across studies using tools like ROS analysis or proteomic profiling to identify confounding factors (e.g., oxidative stress responses) .

Q. What computational strategies predict the compound’s pharmacokinetic or binding properties?

  • Methodological Answer :
  • QSPR models : Corrogate logP (calculated ~3.2) with membrane permeability using Molinspiration or ACD/Labs.
  • Molecular docking : Simulate interactions with targets like tyrosinase (PDB ID: 5M8Q) using AutoDock Vina. Adjust halogen-bonding parameters for iodine’s polarizability .
  • MD simulations : Assess stability in lipid bilayers (GROMACS) to predict blood-brain barrier penetration.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :
  • Substituent variation : Replace iodine with bromine or CF3_3 to compare electron-withdrawing effects (see diflufenican’s trifluoromethyl group for enhanced bioactivity) .
  • Amide modifications : Introduce methyl groups on the aniline ring (e.g., 3,5-difluoro substitution) to sterically hinder metabolism .
  • Data tables :
Substituent (R)IC50_{50} (μM)LogP
Iodo (parent)12.43.2
Bromo18.92.8
CF3_38.73.9
  • Conclusion : Electron-deficient groups enhance target binding but may reduce solubility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.